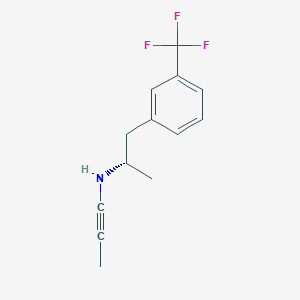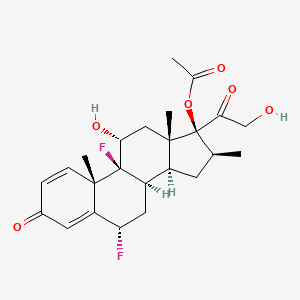![molecular formula C22H26O5 B13416070 5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) CAS No. 37773-74-3](/img/structure/B13416070.png)
5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a benzodioxole derivative and a propylating agent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.
Applications De Recherche Scientifique
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler analog with a similar core structure but lacking the propyl and oxybis(methylene) groups.
6-Propyl-1,3-benzodioxole: Another related compound with a propyl group but without the oxybis(methylene) linkage.
Uniqueness
5,5’-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
37773-74-3 |
|---|---|
Formule moléculaire |
C22H26O5 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
5-propyl-6-[(6-propyl-1,3-benzodioxol-5-yl)methoxymethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O5/c1-3-5-15-7-19-21(26-13-24-19)9-17(15)11-23-12-18-10-22-20(25-14-27-22)8-16(18)6-4-2/h7-10H,3-6,11-14H2,1-2H3 |
Clé InChI |
ORYPNGMQKITQRV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC2=C(C=C1COCC3=CC4=C(C=C3CCC)OCO4)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)








![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)


